2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]
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Overview
Description
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] is an organosulfur compound characterized by the presence of two phenolic groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] typically involves the reaction of 4-(propan-2-yl)phenol with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disulfide bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or sodium borohydride (NaBH4) are effective reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
Scientific Research Applications
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to modulate redox reactions in biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and its ability to inhibit certain enzymes.
Industry: Utilized in the production of polymers and as an additive in materials to enhance their stability and performance.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to thiols, which can then participate in further redox reactions. This compound may also interact with specific molecular targets, such as enzymes, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(4-chloroaniline): Similar structure with chloro substituents instead of propan-2-yl groups.
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Contains carboxylic acid groups instead of phenolic groups.
4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]: Similar structure with additional methyl groups on the phenolic rings.
Uniqueness
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of propan-2-yl groups enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
88661-10-3 |
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Molecular Formula |
C18H22O2S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-propan-2-ylphenyl)disulfanyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C18H22O2S2/c1-11(2)13-5-7-15(19)17(9-13)21-22-18-10-14(12(3)4)6-8-16(18)20/h5-12,19-20H,1-4H3 |
InChI Key |
SRPKRBCJEGPBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)C)O |
Origin of Product |
United States |
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